molecular formula C14H12N2O4S2 B2937532 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 683237-78-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2937532
CAS No.: 683237-78-7
M. Wt: 336.38
InChI Key: QFLDEBMAZYZWJT-PFONDFGASA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan-carboxamide derivatives

Mechanism of Action

Mode of Action

It is known that many benzo[d]thiazol compounds exhibit various biological activities, including antibacterial and anticancer properties. These activities often involve interactions with cellular targets that lead to changes in cellular processes.

Biochemical Pathways

Some related compounds have been shown to affect the production of extracellular polysaccharide in certain bacterial species

Result of Action

Related compounds have been shown to exhibit antibacterial and anticancer activities, suggesting that this compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Furan-Carboxamide Moiety: The furan-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with an appropriate amine under coupling conditions, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole and furan-carboxamide moieties under suitable conditions, often using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as DMAP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole and furan moieties.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against influenza viruses. It may also have applications in cancer research due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)furan-2-carboxamide: A simpler furan-carboxamide derivative with potential antiviral activity.

    N-(2-thienylmethyl)furan-2-carboxamide: A thiophene analog with similar biological activity.

    N-(2-benzothiazolyl)furan-2-carboxamide:

Uniqueness

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is unique due to the presence of both the methanesulfonyl and benzothiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions compared to simpler analogs.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-16-10-6-5-9(22(2,18)19)8-12(10)21-14(16)15-13(17)11-4-3-7-20-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLDEBMAZYZWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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